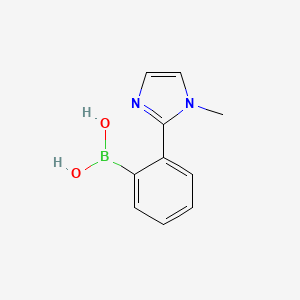

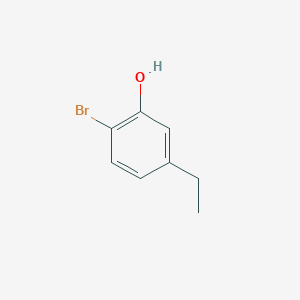

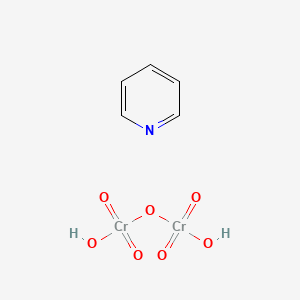

![molecular formula C14H12N2O3 B3225016 N-(3'-硝基[1,1'-联苯]-2-基)-乙酰胺 CAS No. 1243989-49-2](/img/structure/B3225016.png)

N-(3'-硝基[1,1'-联苯]-2-基)-乙酰胺

描述

“N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide” is a nitro-containing compound . Nitro compounds are a very important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

The molecular structure of “N-(3’-nitro[1,1’-biphenyl]-2-yl)-acetamide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Nitro-containing compounds have been successfully applied in the preparation of amines, oximes, alkenes, nitrones and alcohols through the radical-initiated pathway . Significant progress in the chemistry of nitro radicals has been witnessed, providing efficient and rapid access to nitro-containing compounds as well as isoxazoline derivatives .科学研究应用

合成和抗疟活性

N-(3'-硝基[1,1'-联苯]-2-基)-乙酰胺衍生物已被合成,并对其抗疟活性进行了评估。Werbel 等人(1986 年)的一项研究调查了一系列由取代的 1-苯基-2-丙酮制备的化合物,导致开发了 N-[5-[(烷基氨基)甲基]-6-羟基[1,1'-联苯]-3-基]乙酰胺。这些化合物对小鼠中的恶性疟原虫显示出显着的抗疟效力,一些衍生物对该寄生虫的耐药菌株和灵长类动物模型表现出活性。药代动力学特性表明在口服后可能延长对感染的保护,突出了该类化合物在人类中进行临床试验的潜力Werbel 等人,1986 年。

致病过程的生物标记物

Zhang 等人(2012 年)的另一项研究探索了相关化合物 [18F]N-2-(2-氟乙氧基)苄基)-N-(4-苯氧基吡啶-3-基)乙酰胺 ([18F]-FEPPA) 作为一种生物标记物,用于检测暴露于麻醉剂诱导的神经毒性的非人类灵长类动物的神经损伤/炎症。研究发现,在麻醉剂暴露后,[18F]-FEPPA 摄取在某些脑区显着增加,表明其作为动态检测脑损伤的敏感生物标记物的潜力Zhang 等人,2012 年。

抗炎和抗关节炎特性

在抗炎和抗关节炎研究的背景下,Jawed 等人(2010 年)研究了与 N-(3'-硝基[1,1'-联苯]-2-基)-乙酰胺在结构上相关的化合物 N-(2-羟基苯基)乙酰胺。该化合物在大鼠佐剂诱导性关节炎中表现出有希望的抗关节炎特性,促炎性细胞因子和氧化应激标志物显着减少。该研究得出结论,N-(2-羟基苯基)乙酰胺具有作为抗关节炎剂的潜力,表明进一步探索相关化合物用于炎症性疾病的途径Jawed 等人,2010 年。

检测肿瘤的缺氧示踪剂

Mahy 等人(2004 年)研究了缺氧示踪剂 2-(2-硝基咪唑-1-基)-N-(3,3,3-[18F]三氟丙基)乙酰胺 [18F]EF3,用于检测肿瘤缺氧。研究表明,[18F]EF3 是一种有希望的示踪剂,用于识别缺氧的肿瘤区域,在诊断和监测肿瘤进展和对治疗的反应中具有潜在应用。对示踪剂的药代动力学、生物分布、代谢和对缺氧的特异性进行了彻底评估,支持其在临床环境中的使用Mahy 等人,2004 年。

属性

IUPAC Name |

N-[2-(3-nitrophenyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c1-10(17)15-14-8-3-2-7-13(14)11-5-4-6-12(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKLMGTZPSFOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

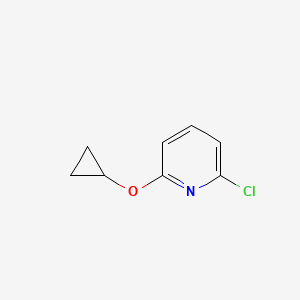

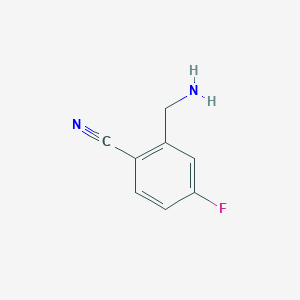

![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B3224943.png)

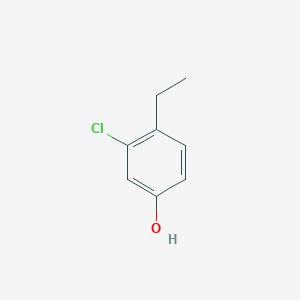

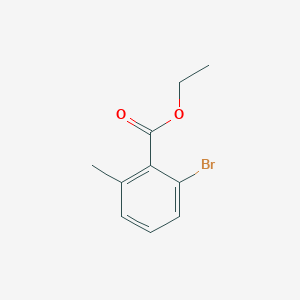

![2-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]ethanamine](/img/structure/B3224957.png)

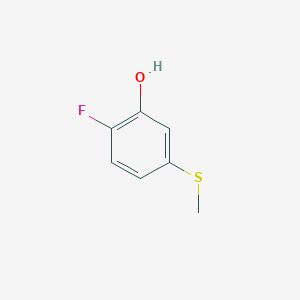

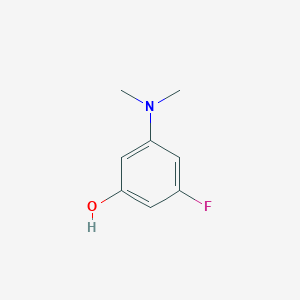

![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B3225038.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B3225044.png)